molecular formula C10H22N2O2 B576221 tert-Butyl (5-aminopentan-2-yl)carbamate CAS No. 172833-25-9

tert-Butyl (5-aminopentan-2-yl)carbamate

Cat. No.: B576221
CAS No.: 172833-25-9
M. Wt: 202.298
InChI Key: VGFSVDUGQNCSSD-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Research Paradigms

The development of novel therapeutic agents and functional materials often hinges on the ability to synthesize complex molecules with precisely controlled three-dimensional structures. Chiral diamines are crucial components in a vast array of biologically active compounds and are integral to the field of asymmetric catalysis, where they serve as ligands for metal catalysts. scielo.br The subject of this article, tert-Butyl (5-aminopentan-2-yl)carbamate, fits squarely within this paradigm. Its non-chiral analogue, tert-Butyl (5-aminopentyl)carbamate, has found application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins within cells. broadpharm.com This highlights the contemporary relevance of the 1,5-diaminopentane scaffold, and by extension, its chiral derivatives, in cutting-edge medicinal chemistry.

Strategic Importance of Protected Amino Alkanes in Complex Molecule Construction

Multi-step organic synthesis requires a nuanced approach to managing the reactivity of various functional groups within a molecule. Amino groups, being nucleophilic and basic, often need to be temporarily masked or "protected" to prevent unwanted side reactions during a synthetic sequence. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and the relative ease of its removal under mildly acidic conditions. organic-chemistry.org

The structure of this compound exemplifies a key synthetic strategy: the differential protection of two amino groups. In this molecule, the secondary amine is protected as a carbamate (B1207046), while the primary amine remains free for subsequent chemical modification. This orthogonality is of immense strategic value, allowing for the selective functionalization of the primary amine without affecting the protected secondary amine. This selective reactivity is crucial in the construction of complex molecules where specific connectivity is required. For instance, a similar mono-Boc protected diamine serves as a key intermediate in the synthesis of the anticoagulant drug Edoxaban. atlantis-press.com Furthermore, the synthesis of the anti-epileptic drug Lacosamide utilizes a Boc-protected amino acid derivative, underscoring the broad utility of this protecting group strategy in pharmaceutical synthesis. sigmaaldrich.com

The synthesis of such mono-protected diamines can be challenging due to the potential for di-protection. However, methods have been developed to achieve selective mono-Boc protection with high efficiency. sigmaaldrich.comresearchgate.net

Overview of Structural Features Relevant to Synthetic Transformations

The synthetic utility of this compound is dictated by its distinct structural features. The molecule possesses a primary amine at one end and a Boc-protected secondary amine at the other, separated by a flexible pentyl chain. The presence of a chiral center at the 2-position introduces stereochemical complexity, making it a valuable building block for the synthesis of enantiomerically pure compounds.

The primary amine is a nucleophilic center that can readily participate in a variety of bond-forming reactions, such as amide bond formation, alkylation, and reductive amination. The Boc-protected secondary amine, on the other hand, is sterically hindered and electronically deactivated, rendering it unreactive under many conditions. This difference in reactivity allows for the chemoselective modification of the primary amine. The Boc group can be subsequently removed under acidic conditions to liberate the secondary amine for further functionalization.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 172833-25-9
Molecular Formula C10H22N2O2
Molecular Weight 202.30 g/mol
Appearance Colorless to light yellow oil or solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in many organic solvents

Table 1: Chemical Properties of this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-aminopentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFSVDUGQNCSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 5 Aminopentan 2 Yl Carbamate and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of tert-Butyl (5-aminopentan-2-yl)carbamate reveals several key disconnections that form the basis for various synthetic strategies. The primary bonds to consider for disconnection are the carbamate (B1207046) C-N bond and the C-C bonds of the pentane (B18724) backbone, particularly those that establish the stereocenter at the C-2 position.

Retrosynthetic analysis of this compound.
Figure 1: Key retrosynthetic disconnections for this compound, highlighting the carbamate linkage and the carbon backbone as primary sites for strategic bond formation.

Carbon-Nitrogen Bond Formation Strategies for Carbamate Linkage

The formation of the tert-butyl carbamate (Boc) group is a fundamental step in the synthesis of the target molecule. This is typically achieved by reacting the amine at the C-2 position with di-tert-butyl dicarbonate (B1257347) (Boc)₂O or a similar Boc-transfer reagent. This reaction is a well-established and high-yielding method for the protection of amines. nih.gov

Table 1: Common Reagents for tert-Butoxycarbonyl (Boc) Protection of Amines

ReagentDescription
Di-tert-butyl dicarbonate ((Boc)₂O) The most common and versatile reagent for Boc protection. Reacts with amines in the presence of a base.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) A crystalline, stable reagent that can be used under neutral or basic conditions.
tert-Butyl chloroformate (Boc-Cl) A less stable but reactive alternative to (Boc)₂O.

Stereocenter-Controlled Carbon-Carbon Chain Elongation Approaches

Establishing the chiral center at the C-2 position while constructing the five-carbon chain is a critical aspect of the synthesis. Various C-C bond-forming strategies can be employed to achieve this with high stereocontrol. youtube.comyoutube.com These approaches often involve the use of chiral building blocks or asymmetric catalysis.

One conceptual approach involves the conjugate addition of a nucleophile to a suitable α,β-unsaturated acceptor. For instance, a chiral lithium amide can be used to introduce the nitrogen functionality with stereocontrol. nih.gov Another powerful strategy is the use of organocatalytic asymmetric Mannich reactions, which can construct the C-C and C-N bonds simultaneously with high enantioselectivity. acs.orgacs.org

Enantioselective and Diastereoselective Synthesis

To obtain enantiomerically pure this compound, several stereoselective synthetic methods can be employed. These range from utilizing naturally occurring chiral molecules to applying sophisticated catalytic systems.

Chiral Pool Approaches Utilizing Precursors from Natural Sources

The chiral pool provides a valuable source of enantiomerically pure starting materials. youtube.combaranlab.org Amino acids, with their inherent chirality, are particularly attractive precursors for the synthesis of chiral amines and their derivatives. researchgate.netnih.gov For instance, a chiral amino acid like L-glutamic acid or L-ornithine could be envisioned as a starting point. Through a series of functional group manipulations, including reduction and decarboxylation, the carbon skeleton of the target molecule can be constructed while retaining the initial stereochemistry.

A hypothetical route could start from a protected derivative of (S)-glutamic acid. Reduction of the side-chain carboxylic acid and subsequent transformations could lead to the desired 1,4-diamine precursor with the stereocenter at C-2 originating from the chiral center of the amino acid.

Asymmetric Catalysis in Olefin Functionalization and Amine Formation

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral molecules. youtube.com Several catalytic methods are particularly relevant for the synthesis of chiral 1,4-diamines.

Asymmetric Hydroamination: The direct addition of an amine to an alkene is a powerful method. Recent advancements have demonstrated the use of copper-catalyzed asymmetric cascade hydroamination of methylene (B1212753) cyclopropanes to construct chiral 1,4-diamine derivatives with high yields and excellent enantioselectivities (up to >99% ee). nih.gov

Organocatalytic Asymmetric Mannich Reactions: This strategy involves the reaction of an imine with a ketone or aldehyde, catalyzed by a small chiral organic molecule, such as a proline derivative. By using a protected amino ketone, it is possible to synthesize chiral 1,4-diamines with high enantioselectivity. acs.orgacs.org The protecting group on the amino ketone can influence the regioselectivity of the reaction. acs.org

Copper-Catalyzed Reductive Couplings: The reductive coupling of azatrienes with imines using a copper hydride (CuH) catalyst and a chiral phosphine (B1218219) ligand, such as Josiphos, can produce 1,4-diamines with excellent regio-, diastereo-, and enantiocontrol. nih.gov

Table 2: Comparison of Asymmetric Catalytic Methods for 1,4-Diamine Synthesis

MethodCatalyst SystemKey Features
Asymmetric Hydroamination Copper/Chiral LigandCascade reaction, high enantioselectivity. nih.gov
Organocatalytic Mannich Reaction L-proline derivativeMetal-free, high enantioselectivity, regioselectivity control. acs.orgacs.org
Reductive Coupling Copper/JosiphosHigh regio-, diastereo-, and enantiocontrol. nih.gov

Diastereomeric Resolution and Separation Techniques

When a racemic mixture of the target compound or a precursor is synthesized, diastereomeric resolution can be employed to separate the enantiomers. researchgate.net This process involves reacting the racemic amine with a chiral resolving agent to form a mixture of diastereomers. atlantis-press.com These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization or chromatography. nih.govmdpi.comnih.gov

For the resolution of a racemic 1,4-diamine precursor, a chiral acid such as tartaric acid or (1S)-(+)-10-camphorsulfonic acid can be used to form diastereomeric salts. nih.gov Once the diastereomers are separated, the chiral auxiliary can be removed to yield the enantiomerically pure amine.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. researchgate.net

Enantiomeric Excess Determination Methodologies

The successful synthesis of specific stereoisomers of this compound necessitates robust analytical methods to determine the enantiomeric excess (e.e.). The two primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers, allowing for their quantification and the determination of e.e. sigmaaldrich.combldpharm.com. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the resolution of chiral amines and their derivatives. sigmaaldrich.comresearchgate.netrsc.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. sigmaaldrich.com While specific HPLC conditions for this compound are not widely published, methods developed for structurally similar N-Boc protected diamines can be adapted. For instance, the separation of mono-Boc derivatives of difluoromethylornithine (DFMO), a diamine, has been achieved using chiral HPLC. researchgate.net

Table 1: Illustrative Chiral HPLC Conditions for N-Boc Protected Amines This table presents a summary of typical conditions and is for illustrative purposes.

AnalyteChiral Stationary PhaseMobile PhaseDetectionReference
Nα-Fmoc/Boc Amino Acid DerivativesChiralpak IA, IC, QNAXn-hexane/isopropanolUV (254 nm) researchgate.net
Carbinoxamine EnantiomersChiralpak IDAcetonitrile (B52724)/water/ammonia solutionMS/MS bldpharm.com
Mono-Boc derivatives of DFMO enantiomersNot specifiedNot specifiedNot specified researchgate.net

NMR Spectroscopy with Chiral Solvating Agents: An alternative to chiral chromatography is the use of NMR spectroscopy in conjunction with chiral solvating agents (CSAs). acs.orgchemicalbook.comgoogle.com CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. Common CSAs for amines include derivatives of (S)-lactate and trans-1,2-diaminocyclohexane. acs.orggoogle.com The addition of the CSA to a solution of the racemic amine can induce separate signals for the protons or other nuclei of the two enantiomers in the ¹H or ¹³C NMR spectrum. The enantiomeric excess can then be determined by integrating the corresponding signals. researchgate.net

Protecting Group Strategies and Deprotection Methodologies

The synthesis of this compound relies heavily on the strategic use of protecting groups to differentiate the two amine functionalities.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com This stability makes it an excellent choice for multistep syntheses. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org

A key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are stable to acid. This concept is known as orthogonal protection. masterorganicchemistry.comsigmaaldrich.com For instance, the Boc group can be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) without affecting other common amine protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, or the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. masterorganicchemistry.com This orthogonality is crucial for the selective functionalization of polyamines. sigmaaldrich.comnih.gov

The synthesis of this compound requires the selective mono-protection of a diamine precursor, 1,5-diaminopentane (cadaverine). Achieving mono-protection of symmetrical diamines can be challenging as di-protection is often a competing reaction. Several strategies have been developed to favor the formation of the mono-Boc protected product.

One common approach involves the slow addition of a sub-stoichiometric amount of Boc₂O (typically 0.8-1.0 equivalent) to an excess of the diamine. organic-chemistry.org Another effective method is the "one-pot" procedure where one equivalent of a strong acid, such as HCl (often generated in situ from trimethylsilyl (B98337) chloride), is added to the diamine. researchgate.netscielo.org.mxresearchgate.net This protonates one of the amino groups, rendering it less nucleophilic and directing the subsequent Boc protection to the free amino group.

Table 2: Methodologies for Selective Mono-Boc Protection of Diamines This table summarizes various reported methods and is for illustrative purposes.

DiamineReagents and ConditionsYield of Mono-Boc ProductReference
1,5-DiaminopentaneBoc₂O (0.33 eq.), t-BuOH, rt, 16.5h20% prepchem.com
Ethylenediamine1. HCl (1 eq.), 2. Boc₂O (1 eq.), MeOH/H₂O, rt87% researchgate.net
(1R,2R)-Cyclohexane-1,2-diamineMe₃SiCl (1 eq.), Boc₂O (1 eq.), MeOH, rt, 1h66% scielo.org.mxresearchgate.net
Various aliphatic diaminesMe₃SiCl or SOCl₂ as HCl source, Boc₂O, one-potModerate to good yields scielo.org.mxresearchgate.net

Optimized Reaction Conditions and Process Intensification

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by the reaction conditions. Process intensification strategies aim to improve these aspects, leading to higher yields, reduced reaction times, and more environmentally friendly processes.

The choice of solvent can have a profound impact on the outcome of the Boc protection reaction. While a variety of solvents such as tetrahydrofuran (B95107) (THF), dioxane, and acetonitrile can be used, some studies have explored less conventional media to enhance selectivity and yield. researchgate.net For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to promote chemoselective mono-N-Boc protection of amines. organic-chemistry.org Furthermore, solvent-free conditions, where the reaction is carried out in molten di-tert-butyl dicarbonate, have been reported as an efficient and environmentally benign method for Boc protection. derpharmachemica.com In some cases, aqueous systems or biphasic mixtures of chloroform (B151607) and water with a base like sodium bicarbonate are employed. researchgate.net

Table 3: Solvent Effects on N-Boc Protection of Amines This table provides examples of different solvent systems and their impact.

Amine SubstrateSolvent/ConditionsKey ObservationReference
Various amines1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Efficient and chemoselective mono-N-Boc protection organic-chemistry.org
Various aminesSolvent-free, Amberlite-IR 120 catalystHigh yields in short reaction times (1-3 min) derpharmachemica.com
Various aminesWater/Acetone, catalyst-freeGood to excellent yields in short reaction times researchgate.net
PiperazineMethanol (in microreactor)Kept all reagents and products in solution, preventing blockage organic-chemistry.org

Careful control of reaction parameters such as temperature, pressure, and stoichiometry is essential for optimizing the synthesis of this compound.

Temperature: The temperature can influence both the rate and selectivity of the Boc protection and deprotection reactions. While Boc protection is often carried out at room temperature, moderate heating can sometimes be used to accelerate the reaction. researchgate.net Conversely, thermal deprotection of Boc groups in the absence of acid has been demonstrated, with selectivity between different types of Boc-protected amines achievable by controlling the temperature. acs.orgnih.gov For instance, aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups. nih.gov

Stoichiometry: As discussed in section 2.3.2, precise control of the stoichiometry of the reactants is a key strategy for achieving selective mono-protection of diamines. Using a slight excess of the diamine relative to the Boc-anhydride minimizes the formation of the di-protected byproduct. organic-chemistry.org In flow chemistry setups, the molar ratio of reactants can be finely tuned to maximize the yield of the desired mono-protected product. organic-chemistry.org

Pressure: While less commonly a critical parameter for Boc protection at laboratory scale, pressure can play a role in larger-scale industrial syntheses, particularly when dealing with gaseous reagents or byproducts. In the context of the synthesis of related carbamates, pressure can influence reaction equilibria.

Table 4: Influence of Reaction Parameters on Boc Protection/Deprotection This table summarizes the effects of key reaction parameters.

ParameterEffect on ReactionExample/ObservationReference
TemperatureAffects reaction rate and selectivity of deprotection.Selective thermal deprotection of aryl N-Boc at 150 °C in the presence of alkyl N-Boc. nih.gov
StoichiometryCrucial for selective mono-protection of diamines.Optimal yield of mono-Boc-piperazine with 0.8 equivalents of Boc-anhydride in a flow reactor. organic-chemistry.org
Reaction TimeInfluences conversion and can be optimized.Boc protection of amines under solvent-free conditions can be complete in 1-3 minutes. derpharmachemica.com

Catalyst Selection and Ligand Design for Improved Efficiency

The efficient asymmetric synthesis of chiral 1,4-diamines hinges on the strategic selection of catalysts and the rational design of chiral ligands. Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of prochiral β-amino ketones are among the most effective methods to install the required stereocenter. wikipedia.orgacs.orgacs.org

The choice of metal center and ligand architecture is critical for achieving high enantioselectivity and catalytic activity. Metals such as rhodium (Rh), ruthenium (Ru), iridium (Ir), and more recently, earth-abundant manganese (Mn), have been successfully employed. wikipedia.orgacs.org These metals are paired with chiral ligands that create a chiral environment around the metal, directing the hydrogenation to one face of the substrate.

Key classes of ligands that have proven effective in the asymmetric synthesis of chiral amines and related structures include:

Chiral Diamines: Bidentate diamine ligands, often used in transfer hydrogenation reactions, are highly effective. For instance, rhodium complexes incorporating chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used for the asymmetric transfer hydrogenation of cyclic imines, which are precursors to chiral amines. nih.govsigmaaldrich.com

P,N,N-Ligands: Chiral tridentate P,N,N-ligands have emerged as powerful tools in the asymmetric hydrogenation of ketones. acs.org Iridium catalysts paired with SpiroPAP ligands and manganese catalysts with specifically designed ferrocenyl P,N,N-ligands have demonstrated excellent enantioselectivities and high turnover numbers in related transformations. acs.orgacs.org

Bisphosphines: C₂-symmetric bisphosphine ligands, such as BINAP, are foundational in asymmetric catalysis and are effective in the hydrogenation of ketones that possess a chelating group. wikipedia.orgnih.gov

The performance of these catalyst systems is highly dependent on the specific substrate and reaction conditions. Ligand tuning, which involves modifying the steric and electronic properties of the ligand, is often necessary to optimize the reaction for a specific target like the precursors to this compound.

Table 1: Examples of Catalyst Systems for Asymmetric Synthesis of Chiral Amines & Alcohols
Catalyst System (Metal + Ligand)Substrate TypeReaction TypeReported Enantiomeric Excess (ee)Reference
[Mn(CO)₅Br] + Ferrocenyl P,N,N-Ligand (L1)Allylic AlcoholsAsymmetric Formal Hydroaminationup to 84% acs.org
[Ir(cod)Cl]₂ + SpiroPAPKetonesAsymmetric Hydrogenation>99% acs.org
[Rh(Cp*)Cl₂]₂ + Me-CAMPY (L2)Dihydroisoquinolines (Imines)Asymmetric Transfer Hydrogenationup to 69% nih.gov
Pd₂(dba)₃ + Chiral Ligand (L3)Allylic CarbonatesAsymmetric Allylic Amination>90% nih.gov

Green Chemistry Considerations in Synthetic Route Design

Incorporating green chemistry principles into synthetic design is crucial for developing sustainable and environmentally responsible processes. For the synthesis of this compound, several strategies can be employed to minimize environmental impact.

Biocatalysis: The use of enzymes offers a green alternative to traditional chemical catalysts. mdpi.com Biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and the need for hazardous organic solvents. bme.huresearchgate.net Two key enzyme classes are particularly relevant:

ω-Transaminases (ω-TAs or ATAs): These enzymes catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. bme.huworktribe.com An ω-TA could directly convert a suitable aminoketone precursor to the desired enantiomer of the target molecule, using a simple amino donor like alanine (B10760859) or sec-butylamine. bme.hu This approach avoids the use of heavy metal catalysts and high-pressure hydrogenation. researchgate.networktribe.com

Ketoreductases (KREDs): These enzymes facilitate the stereoselective reduction of ketones to chiral alcohols, which can then be converted to amines.

Atom Economy and Alternative Reagents: Green synthesis routes aim to maximize the incorporation of starting materials into the final product.

CO₂ as a C1 Source: The carbamate moiety is traditionally formed using reagents like phosgene (B1210022) or di-tert-butyl dicarbonate (Boc₂O). Utilizing carbon dioxide (CO₂) as a direct C1 feedstock for carbamate synthesis represents a significantly greener alternative, as CO₂ is abundant, non-toxic, and renewable. nih.gov Photocatalytic methods have been developed for the three-component coupling of substrates, CO₂, and amines to form carbamates under mild conditions. nih.gov

Aqueous Solvents: Designing catalytic systems that are effective in water minimizes the reliance on volatile organic compounds (VOCs). Recent research has focused on developing chiral diamine ligands for asymmetric catalysis that perform efficiently in water. chemrxiv.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches
Synthetic StepConventional MethodGreen Chemistry AlternativeKey Advantage
Asymmetric Amine SynthesisMetal-catalyzed hydrogenation (e.g., Ru, Rh) with chiral ligands in organic solvents.Biocatalytic amination using ω-Transaminases (ATAs) in aqueous buffer.Avoids heavy metals, mild conditions, high selectivity. bme.huresearchgate.net
Carbamate FormationUse of di-tert-butyl dicarbonate (Boc₂O) or other activated carbonyls.Direct carboxylation using CO₂ and an amine.Utilizes a renewable C1 source, improves atom economy. nih.gov
SolventOrganic solvents (e.g., THF, Dichloromethane).Water or other green solvents.Reduces environmental impact and improves process safety. chemrxiv.org

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

For the scalable and industrial production of this compound, continuous flow chemistry presents numerous advantages over traditional batch processing. nih.gov Flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety for highly exothermic or hazardous reactions, and increased productivity. whiterose.ac.uk

A key enabling technology for continuous flow synthesis is the immobilization of catalysts. By heterogenizing the catalyst on a solid support, it can be packed into a column or reactor bed (Packed Bed Reactor, PBR), allowing the reaction mixture to flow through it continuously. whiterose.ac.ukrsc.org This simplifies product isolation, eliminates catalyst contamination of the product, and enables catalyst reuse over extended periods.

This approach is well-suited for both chemo- and biocatalysis:

Immobilized Biocatalysts: Transaminases have been successfully immobilized on various supports (e.g., resins, membranes) and used in continuous flow systems for chiral amine synthesis. nih.govresearchgate.net Such systems can run for extended periods, offering high productivity and consistent product quality. For example, whole cells expressing a specific transaminase can be immobilized and used in a PBR to continuously convert a ketone substrate into a chiral amine. nih.gov

Immobilized Metal Catalysts: Chiral metal complexes can also be attached to solid supports. For example, iridium-based racemization catalysts have been immobilized on Wang resin for use in continuous flow systems, which can be coupled with resolution steps to create efficient dynamic kinetic resolution processes. acs.org

A potential continuous flow process for synthesizing the target molecule could involve pumping a solution of the aminoketone precursor and an amine donor through a PBR containing an immobilized ω-transaminase. The product stream would then be continuously collected, and the desired chiral amine isolated through downstream purification processes.

Table 3: Parameters in Continuous Flow Synthesis of Chiral Amines
ParameterDescriptionSignificanceTypical Range (Example)
Residence TimeThe average time a reactant spends inside the reactor.Determines reaction conversion. Shorter times increase throughput.2 - 60 minutes whiterose.ac.ukacs.org
Flow RateThe volume of solution passing through the reactor per unit time.Directly impacts productivity (mass of product/time).0.05 - 1.0 mL/min
Catalyst StabilityThe duration over which the catalyst maintains its activity.Crucial for the economic viability of the process.Can be stable for hundreds of hours of continuous operation.
ProductivityThe amount of product generated per unit of reactor volume per unit of time (Space-Time Yield).A key metric for process efficiency and scalability.Can be significantly higher than batch processes. nih.gov

Elucidation of Reaction Mechanisms and Kinetics in Transformations Involving Tert Butyl 5 Aminopentan 2 Yl Carbamate

Mechanistic Pathways of Amine Protection and Deprotection Reactions

Amine Protection: The synthesis of tert-Butyl (5-aminopentan-2-yl)carbamate involves the selective protection of one of the amino groups of the parent diamine. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org The reaction mechanism proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating a molecule of tert-butoxide and carbon dioxide (which form from the unstable tert-butoxycarbonyl leaving group), to yield the protonated carbamate (B1207046). A final deprotonation step by a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), affords the stable N-Boc protected amine. fishersci.co.ukmasterorganicchemistry.com The reaction conditions are generally mild and flexible, often carried out in solvents like tetrahydrofuran (B95107) (THF), water, or acetonitrile (B52724) at room temperature. fishersci.co.uk

Amine Deprotection: The removal of the Boc group is typically achieved under acidic conditions. masterorganicchemistry.comfishersci.co.uk The mechanism involves the following steps:

Protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.com

Cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl carbocation and a carbamic acid intermediate. masterorganicchemistry.comacs.org

The carbamic acid is unstable and rapidly undergoes decarboxylation (loss of CO₂) to yield the free, protonated amine. masterorganicchemistry.com

A final workup step neutralizes the amine salt to provide the deprotected diamine.

Thermally induced deprotection is also possible, typically requiring high temperatures (e.g., 180-270 °C) and proceeding through a concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. masterorganicchemistry.comacs.orgnih.gov

Kinetics and Thermodynamics of Key Synthetic Steps

The kinetics of carbamate formation are influenced by the basicity of the amine and the reaction conditions. For the reaction of amines with carbon dioxide, a related process, the rate law is often expressed as: rate = k_amine[R₂NH][CO₂] + k_amine'[R₂NH][OH⁻][CO₂] This indicates both an uncatalyzed and a hydroxide-catalyzed pathway. researchgate.net

For the Boc protection reaction, the rate is dependent on the nucleophilicity of the amine and the concentration of the reactants. The use of a base is crucial for deprotonating the intermediate and driving the reaction to completion.

The thermodynamics of the deprotection step are notable. The acid-catalyzed hydrolysis of the Boc group is an energetically favorable process due to the formation of the highly stable tert-butyl cation and the gaseous byproduct carbon dioxide, which drives the equilibrium forward according to Le Chatelier's principle. masterorganicchemistry.com The heat of reaction for carbamate formation and cleavage varies depending on the amine class (primary, secondary) and its structure. ntnu.no

Table 1: Factors Influencing Reaction Kinetics

Factor Effect on Protection (with Boc₂O) Effect on Deprotection (with Acid) Reference
Amine Basicity More basic amines are more nucleophilic, leading to a faster initial attack. Generally has a minor effect on the rate of acid-catalyzed cleavage. researchgate.net
Steric Hindrance Significant hindrance around the amine can slow the rate of protection. Can influence the rate, but the effect is often secondary to electronic factors. researchgate.net
Acid Strength Not applicable. Stronger acids (e.g., TFA) lead to faster deprotection rates. fishersci.co.ukmasterorganicchemistry.com
Temperature Moderate heat (e.g., 40°C) can increase the reaction rate. Room temperature is often sufficient. Thermal deprotection requires very high temperatures (>180°C). fishersci.co.uknih.gov

Transition State Analysis and Reaction Energetics

Computational studies have been employed to analyze the transition states of Boc deprotection. For thermal deprotection, a concerted mechanism involving proton transfer and the release of isobutylene is proposed. acs.org The transition state for this process involves a four-membered ring-like structure where a proton from the nitrogen is transferred to the carbonyl oxygen as the C-O bond cleaves.

For acid-catalyzed deprotection, the rate-determining step is typically the cleavage of the protonated carbamate to form the tert-butyl cation. The energy barrier for this step is significantly lowered by the initial protonation. A strong correlation has been identified between the electrophilicity of the N-Boc carbonyl group and the reaction rate, indicating that electronic effects play a crucial role in stabilizing the transition state. acs.org

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into the structure, reactivity, and dynamics of molecules like this compound.

DFT calculations are powerful tools for mapping the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, intermediates, transition states, and products. The B3LYP functional with the 6-31G* basis set is a commonly used level of theory for these types of calculations. acs.org

For the deprotection of N-Boc groups, DFT calculations can model the reaction pathway, confirming that the initial protonation of the carbonyl oxygen is the most energetically favorable first step. These calculations can also locate the transition state structure, often using algorithms like QST2, and compute the activation energy, which correlates with the experimentally observed reaction rate. acs.org

Table 2: Representative Computational Methods in Carbamate Analysis

Method Application Typical Software Key Findings Reference
DFT (e.g., B3LYP/6-31G*) Reaction mechanism profiling, transition state location, and energy calculations. GAUSSIAN Elucidation of concerted vs. stepwise mechanisms; correlation of electronic properties with reactivity. acs.org
QM/MM Studying reactions in a simulated biological environment (e.g., enzyme active site). Not specified Proposing energetically favorable reaction mechanisms by treating the reacting species with quantum mechanics and the environment with molecular mechanics. researchgate.net

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational preferences and interactions with the solvent or other molecules. researchgate.netnih.gov For a flexible molecule like this compound, MD simulations can explore the different conformations it can adopt in solution.

Applications As a Chiral Building Block and Advanced Synthetic Intermediate

Utilization in the Total Synthesis of Complex Natural Products

The strategic value of tert-butyl (5-aminopentan-2-yl)carbamate lies in its potential as a chiral building block for constructing complex molecular architectures, such as those found in natural products. nih.gov While specific examples detailing its direct incorporation into the total synthesis of a named complex natural product are not extensively documented in a survey of recent literature, its structural features make it an ideal candidate for such applications. The defined stereochemistry at the C-2 position is crucial for building molecules with specific three-dimensional arrangements, a common requirement in natural product synthesis. nih.gov The bifunctional nature of the molecule, with its differentially protected diamine core, allows it to serve as a versatile scaffold piece for assembling larger, intricate structures common to alkaloids and other classes of natural products.

Role in the Construction of Advanced Pharmaceutical Scaffolds

The unique structure of this compound makes it a significant intermediate in the development of advanced scaffolds for medicinal chemistry. Its application is noted in the synthesis of intermediates for various drugs, highlighting its role in creating complex molecules with therapeutic potential. researchgate.netgoogle.comgoogle.com The presence of a protected amine and a free amine on a chiral aliphatic chain provides a versatile template for building diverse molecular libraries aimed at discovering new drug candidates. google.com

In the field of peptide science, this compound serves as a foundational element for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with modified properties. The Boc protecting group is essential in peptide synthesis, as it prevents unwanted reactions at the N-terminus while the free amine participates in coupling reactions.

The synthesis sequence typically involves coupling the free primary amine of the carbamate (B1207046) with the C-terminus of an amino acid or peptide chain. Following this step, the Boc group can be selectively cleaved to expose a new primary amine. This newly revealed amine is then available for further elongation, allowing for the stepwise construction of non-natural oligomeric chains. This process enables the incorporation of the 1,4-diaminopentane (B1615503) scaffold into a peptide backbone, which can alter the resulting molecule's conformation, stability, and biological activity compared to its natural counterparts.

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to degrade specific proteins within a cell. sigmaaldrich.com A PROTAC consists of two distinct ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. explorationpub.com The nature of this linker is critical to the PROTAC's efficacy.

tert-Butyl protected diamines, including the closely related linear analog tert-butyl (5-aminopentyl)carbamate, are widely used as components for constructing these linkers. broadpharm.com The free primary amine can be readily coupled to one of the two ligands (or a precursor). Subsequently, the Boc group is removed to allow for the attachment of the second ligand, completing the synthesis of the PROTAC molecule. broadpharm.comexplorationpub.com The length and chemical composition of the linker, which can be precisely controlled by using building blocks like this compound, significantly impact the formation and stability of the crucial ternary complex (E3 ligase-PROTAC-target protein), thereby influencing the efficiency of protein degradation. explorationpub.com

Development of Diverse Derivatives via Functional Group Interconversions

The chemical versatility of this compound stems from the distinct reactivity of its two amino groups. The free primary amine can be readily modified through various reactions while the Boc-protected amine remains inert, enabling the synthesis of a wide array of derivatives. broadpharm.comresearchgate.net

Table 1: Representative Acylation and Amidation Reactions

Reagent Class Specific Example Resulting Functional Group
Carboxylic Acid Acetic Acid (+ coupling agent) N-Acetamide
Acyl Chloride Benzoyl Chloride N-Benzamide
Acid Anhydride Succinic Anhydride N-Succinamide (with a terminal carboxylic acid)

Beyond acylation, the primary amine can be modified through alkylation to form secondary or tertiary amines. A particularly effective method for this is reductive amination. In this two-step, one-pot process, the amine is first condensed with an aldehyde or a ketone to form a transient imine or Schiff base intermediate. This intermediate is not isolated but is immediately reduced in situ by a mild reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield the corresponding N-alkylated product. This strategy is highly efficient for introducing a diverse set of alkyl substituents onto the amine. broadpharm.com The process is foundational in synthetic chemistry for creating carbon-nitrogen bonds and is exemplified in patents for the synthesis of complex pharmaceutical intermediates. google.com

Table 2: Representative Alkylation and Reductive Amination Reactions

Reagent(s) Reaction Type Resulting Functional Group
Formaldehyde, Sodium Borohydride Reductive Amination N,N-Dimethylamine (after two successive reactions)
Acetone, Sodium Triacetoxyborohydride Reductive Amination N-Isopropylamine
Benzyl Bromide, Mild Base Direct Alkylation N-Benzylamine

Cyclization Strategies for Heterocyclic Systems

The 1,4-diamine structure of this compound, after deprotection and appropriate functionalization, serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, such as substituted piperidines and other related structures. These heterocyclic motifs are prevalent in a vast array of biologically active compounds and natural products.

Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of these rings. A common approach involves the derivatization of the primary amino group, followed by activation of the terminal carbon and subsequent ring closure via nucleophilic attack by the secondary amine (after Boc deprotection). For instance, the primary amine can be acylated, alkylated, or reductively aminated, introducing a tether that can participate in the cyclization.

One potential cyclization strategy is the intramolecular reductive amination. The primary amine of this compound can be reacted with a keto-acid or keto-ester. Subsequent deprotection of the Boc group would be followed by an intramolecular reductive amination to yield a substituted piperidine (B6355638). The stereochemistry at the C-2 position of the starting material would influence the stereochemical outcome of the final cyclic product.

Another plausible route is through intramolecular substitution reactions. The primary amine could be modified to introduce a leaving group at the terminal position of a new side chain. After deprotection of the Boc-group, the secondary amine can act as a nucleophile to displace the leaving group, forming the heterocyclic ring. The efficiency and diastereoselectivity of such cyclizations would be highly dependent on the nature of the substituent at the C-2 position and the reaction conditions employed.

While specific examples detailing the cyclization of this compound are not extensively documented in publicly available literature, the general principles of heterocyclic synthesis strongly support its utility in this area. The table below illustrates a hypothetical reaction scheme for the synthesis of a substituted piperidine from this chiral building block.

Table 1: Hypothetical Cyclization of a this compound Derivative

ReactantReagents and ConditionsExpected Product
N-(5-(tert-butoxycarbonylamino)pentan-2-yl)acetamide1. Trifluoroacetic acid (TFA) in Dichloromethane (DCM)1-acetyl-5-methylpiperidin-2-one
2. Oxidizing agent (e.g., PCC, DMP)
3. Base-mediated cyclization

Utility in Stereoselective Construction of Bioactive Molecules

The enantiopurity of this compound is a critical attribute that allows for its use in the stereoselective synthesis of bioactive molecules. The chiral center at the C-2 position can serve as a stereochemical control element, directing the formation of new stereocenters in subsequent reactions. This is particularly valuable in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

The application of chiral building blocks like this compound is a cornerstone of modern drug discovery and development. Its bifunctional nature allows it to be incorporated into peptide-like structures or to serve as a scaffold for the attachment of various pharmacophoric groups. For example, the primary amine can be used as a point of attachment for a side chain, while the secondary amine can be part of a larger core structure.

A notable application of similar chiral diamines is in the synthesis of protease inhibitors, where the stereochemistry of the amino groups is crucial for binding to the active site of the enzyme. Although direct examples involving this compound in the synthesis of specific marketed drugs are not readily found in the literature, its structural motifs are present in numerous investigational compounds.

The stereoselective construction of bioactive molecules often involves multi-step synthetic sequences where the chirality of the starting materials is preserved throughout the process. The use of this compound would allow for the introduction of a specific stereocenter early in the synthesis, avoiding the need for challenging chiral separations or asymmetric transformations at later stages.

The following table presents research findings on the use of a related chiral carbamate in the stereoselective synthesis of a bioactive molecule fragment, illustrating the potential utility of this compound in similar applications.

Table 2: Stereoselective Synthesis of a Bioactive Molecule Fragment Using a Chiral Carbamate Building Block

Chiral Building BlockReactionProductDiastereomeric RatioApplicationReference
tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamateKetoreductase (KRED) catalysistrans-3-Amino-2,2,4,4-tetramethylcyclobutanol~98:2 drFragment of an investigational androgen receptor degrader nih.gov

This example underscores the power of using chiral carbamate-protected amino synthons in achieving high stereoselectivity in the synthesis of complex, biologically relevant molecules. nih.gov The principles demonstrated are directly applicable to the potential uses of this compound.

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

High-Resolution Spectroscopic Methods for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy each provide unique and complementary information about the molecular framework and functional groups present in tert-butyl (5-aminopentan-2-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed.

In a typical ¹H NMR spectrum, the protons of the tert-butyl group would appear as a sharp singlet, integrating to nine protons. The protons on the pentane (B18724) backbone would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The chemical shifts of the protons attached to carbons bearing the amino and carbamate (B1207046) groups would be key diagnostic signals.

The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group would appear at a characteristic downfield chemical shift. The carbons of the tert-butyl group and the pentane chain would also have predictable chemical shifts.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, a high-resolution mass spectrum (HRMS) would be used to determine the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the tert-butyl group or cleavage of the pentane chain. GC-MS analysis of acylated derivatives of related amines has been shown to produce unique fragment ions that allow for specific side-chain identification. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the carbamate, the C=O bond of the carbamate, and the C-H bonds of the alkyl groups. The presence and position of these bands provide strong evidence for the compound's structure. General methods for the synthesis of mono-Boc protected diamines often utilize FTIR to confirm the presence of the carbamate functional group. scielo.org.mx

A representative, though hypothetical, summary of expected spectroscopic data is presented below:

TechniqueExpected Observations for this compound
¹H NMR Singlet for tert-butyl protons; multiplets for pentane chain protons; distinct signals for protons adjacent to amino and carbamate groups.
¹³C NMR Signal for carbamate carbonyl carbon; signals for tert-butyl carbons; distinct signals for each carbon in the pentane backbone.
Mass Spec Molecular ion peak corresponding to the molecular weight; fragmentation peaks corresponding to loss of tert-butyl group and other characteristic fragments.
FTIR Absorption bands for N-H stretching (amine and carbamate), C=O stretching (carbamate), and C-H stretching (alkyl groups).

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating and quantifying its stereoisomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. For a polar compound like this compound, reversed-phase HPLC would likely be the method of choice. To analyze the enantiomeric purity of the chiral compound, chiral HPLC is required. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The development of new chiral derivatizing agents and advances in separation methodologies are continually improving the capabilities of chiral HPLC for analyzing chiral metabolites. nih.gov

Gas Chromatography (GC): GC is another powerful technique for purity analysis, particularly for volatile compounds. Due to the polarity and potential for thermal degradation of amines and carbamates, derivatization is often necessary to improve volatility and chromatographic performance. Acylation of the primary amine is a common derivatization strategy. The purity of mono-Boc protected diamines has been successfully determined by GC-MS. redalyc.orgscielo.org.mx

Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a valuable technique for chiral separations, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC. SFC can be used for both analytical and preparative-scale separations of chiral compounds. mdpi.com

A summary of chromatographic techniques and their application is provided in the table below:

TechniqueApplication for this compoundKey Considerations
HPLC Purity assessment (reversed-phase); Enantiomeric purity (chiral HPLC).Choice of appropriate column and mobile phase is critical.
GC Purity assessment.Derivatization may be required to improve volatility and peak shape.
SFC Chiral separation for enantiomeric purity analysis.Offers potential for faster analysis and reduced environmental impact.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed model of the molecule's arrangement in the crystal lattice.

To date, there are no publicly available X-ray crystal structures for this compound or closely related simple aminopentane carbamates. The determination of the crystal structure of a related complex, human aminopeptidase (B13392206) N, has provided insights into peptide processing, but this does not provide direct information on the small molecule of interest. nih.gov Obtaining a suitable single crystal of this compound would be a prerequisite for this analysis.

Emerging Analytical Methodologies in Synthetic Organic Chemistry

The field of analytical chemistry is continuously evolving, with new techniques emerging that offer enhanced sensitivity, selectivity, and speed for the analysis of complex molecules. For chiral compounds like this compound, several emerging methodologies hold promise.

One such area is the development of novel chiral selectors and stationary phases for chromatographic and electrophoretic separations, leading to improved resolution of enantiomers. mdpi.com Additionally, advancements in mass spectrometry, including techniques like ion mobility-mass spectrometry (IM-MS), are providing new ways to differentiate between isomers. nih.gov

Chiroptical spectroscopic methods, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), are also gaining traction as powerful tools for determining the absolute configuration of chiral molecules in solution, complementing the solid-state information from X-ray crystallography. osti.gov Furthermore, non-spectroscopic approaches, such as the use of chiral gelators that can visually discriminate between enantiomers, are being explored as rapid screening methods. nih.gov These emerging techniques are poised to further enhance the analytical toolkit available for the comprehensive characterization of chiral amines and their derivatives.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, recyclable catalysts, and energy-efficient processes. Future research into the synthesis of tert-Butyl (5-aminopentan-2-yl)carbamate is anticipated to align with these principles. A primary focus will be the development of catalytic systems that are not only efficient but also environmentally friendly.

Current methods for the N-Boc protection of amines often rely on traditional bases and solvents that can be hazardous. semanticscholar.org A significant avenue for future research lies in the adoption of solid acid catalysts, such as ion-exchange resins like Indion 190 or Amberlite-IR 120. These catalysts offer the advantages of being non-corrosive, non-toxic, and easily separable from the reaction mixture, allowing for their reuse across multiple synthetic cycles. scispace.com

Furthermore, the exploration of catalyst-free and solvent-free reaction conditions represents a frontier in green synthesis. Water-mediated reactions, for instance, have shown promise for the N-Boc protection of various amines, offering an eco-friendly alternative to conventional organic solvents. semanticscholar.orgnih.gov The development of protocols that leverage water's unique properties could significantly enhance the sustainability of this compound synthesis. researchgate.net

Green Synthesis ApproachPotential Advantages for this compoundKey Research Focus
Solid Acid Catalysis Recyclable catalyst, reduced waste, milder reaction conditions. Screening of various resins (e.g., Indion 190, Amberlite-IR 120) for optimal activity and selectivity.
Water-Mediated Synthesis Environmentally benign solvent, potential for catalyst-free conditions. semanticscholar.orgnih.govOptimization of reaction temperature and time in aqueous media to maximize yield and purity.
Mechanochemical Synthesis Solvent-free conditions, reduced reaction times, high efficiency. Investigation of grinding techniques and catalyst loading (e.g., CuI-NPs) for the N-Boc protection step.
Enzymatic Protection High selectivity, mild reaction conditions, biodegradable catalyst. google.comIdentification and engineering of enzymes for the regioselective Boc-protection of the diamine precursor.

Discovery of Novel Catalytic Systems for Efficient and Selective Transformations

The presence of two distinct amine functionalities in this compound opens up a wide array of possibilities for selective chemical transformations. Future research will undoubtedly focus on the discovery and implementation of novel catalytic systems to exploit this structural feature with high efficiency and stereocontrol.

A key area of exploration will be the development of catalysts for the asymmetric diamination of olefins, which could provide a direct and atom-economical route to the chiral diamine backbone of the target molecule. acs.org Advances in transition metal catalysis, particularly with palladium and copper, have shown promise for such transformations. acs.org Furthermore, the use of chiral ligands can enable enantioselective synthesis, a crucial aspect for the production of optically pure compounds for pharmaceutical applications. organic-chemistry.orgua.es

The selective functionalization of the free primary amine in the presence of the Boc-protected amine is another area ripe for investigation. This could involve the development of chemoselective catalysts for reactions such as acylation, alkylation, and arylation. The insights gained from studies on the mono-protection of symmetrical and unsymmetrical diamines could be highly valuable in this context. scielo.org.mx

Catalytic TransformationPotential Application for this compoundFuture Research Direction
Asymmetric Diamination Enantioselective synthesis of the chiral diamine precursor. acs.orgDevelopment of novel palladium or copper-based catalysts with chiral ligands for improved stereocontrol. acs.org
Chemoselective N-Functionalization Selective modification of the primary amine.Exploration of catalysts that can differentiate between the two amine groups for targeted synthesis of derivatives.
Catalytic Deprotection Mild and selective removal of the Boc group.Investigation of solid acid catalysts or enzymatic methods for efficient deprotection under green conditions. researchgate.net

Expansion into Materials Science and Supramolecular Chemistry Applications

The unique structural characteristics of this compound make it a promising candidate for applications in materials science and supramolecular chemistry. The presence of a chiral center and hydrogen-bonding motifs (amines and carbamate) can direct the self-assembly of molecules into well-defined, ordered structures.

In polymer chemistry, N-Boc protected diamines are utilized as building blocks to create specialty polymers with tailored properties. nbinno.comnbinno.com The incorporation of this compound into polymer chains could introduce chirality, leading to the development of materials with unique optical or recognition properties. The subsequent deprotection of the Boc group would yield polymers with pendant primary amine groups, which can be further functionalized or used for cross-linking. nbinno.com

The field of supramolecular chemistry offers another exciting avenue for exploration. Chiral molecules can self-assemble into helical structures and other complex architectures through non-covalent interactions. acs.orgsemanticscholar.org The potential for this compound to form chiral supramolecular polymers through hydrogen bonding is a particularly intriguing area for future research. nih.gov Such materials could find applications in areas such as chiral sensing, asymmetric catalysis, and smart materials. bohrium.com

Bio-inspired Synthetic Strategies Utilizing this compound

Nature provides a rich source of inspiration for the development of novel synthetic strategies. Polyamines, which are ubiquitous in biological systems, play crucial roles in a variety of cellular processes. frontiersin.orgyoutube.com The structure of this compound is reminiscent of these naturally occurring polyamines, suggesting that it could be utilized in bio-inspired synthetic approaches.

Enzymatic catalysis offers a powerful tool for the synthesis and modification of complex organic molecules with high selectivity and under mild conditions. expresspolymlett.com Future research could explore the use of enzymes for the synthesis of the diamine precursor of this compound or for the selective functionalization of the final compound. For instance, transaminases could be engineered to catalyze the asymmetric amination of a suitable ketone precursor.

Furthermore, the compound itself could serve as a building block for the synthesis of more complex, bio-inspired molecules such as peptide mimics or analogues of natural polyamines with potential therapeutic applications. mdpi.com The development of synthetic routes that mimic biosynthetic pathways could lead to more efficient and sustainable methods for the production of these valuable compounds. mdpi.com

High-Throughput Experimentation and Automation in Compound Discovery and Optimization

The discovery of new applications and the optimization of synthetic routes for this compound and its derivatives can be significantly accelerated through the use of high-throughput experimentation (HTE) and automation. springernature.com These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, dramatically reducing the time and resources required for research and development. researchgate.net

For the synthesis of this compound, HTE could be employed to quickly identify the optimal conditions for the N-Boc protection and any subsequent functionalization reactions. Robotic liquid handlers and automated analysis techniques can be used to set up and monitor hundreds of reactions simultaneously. enamine.net

In the context of discovering new applications, HTE can be used to screen libraries of compounds derived from this compound for biological activity or for desired material properties. acs.org The integration of automated synthesis platforms with high-throughput screening can create a powerful workflow for the rapid discovery and optimization of new molecules with valuable functionalities. chemrxiv.orgnih.gov

TechnologyApplication to this compound ResearchPotential Impact
High-Throughput Reaction Screening Optimization of synthetic steps (e.g., N-Boc protection, functionalization). springernature.comAccelerated development of efficient and scalable synthetic routes.
Automated Synthesis Platforms Rapid synthesis of libraries of derivatives for screening. chemrxiv.orgnih.govFaster discovery of new compounds with desired properties.
Robotic Liquid Handling Miniaturization of reactions, reducing reagent consumption and waste. enamine.netIncreased efficiency and sustainability of the research process.

Q & A

Q. Critical Factors :

  • Temperature Control : Reactions like LHMDS-mediated couplings require strict thermal management (e.g., 100°C for 12+ hours) .
  • Catalyst Efficiency : Pd-based systems may require optimization to mitigate side reactions (e.g., aryl halide homocoupling) .

Advanced: How can regioselectivity challenges in catalytic coupling steps be resolved during synthesis?

Answer:
Regioselectivity in cross-couplings (e.g., Suzuki or Buchwald-Hartwig) often arises from steric and electronic effects. Strategies include:

  • Ligand Screening : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMAc) enhance solubility of intermediates, improving selectivity .
  • Computational Modeling : DFT calculations to predict transition-state geometries, guiding reagent selection .

Case Study : In a related pyrimidine-carbamate synthesis, Pd₂(dba)₃/BINAP achieved >90% regioselectivity for amino-pyridine coupling by tuning steric bulk .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies Boc-group signals (e.g., tert-butyl at δ ~1.4 ppm) and aminopentyl chain protons (δ 1.5–3.0 ppm). 2D experiments (HSQC, HMBC) confirm connectivity .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 230–250 range) .
  • IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bends (~1500 cm⁻¹) confirm functional groups .

Pitfall : Boc-protected amines may show weak NH signals in NMR due to restricted rotation.

Advanced: What strategies prevent side reactions during Boc deprotection in complex matrices?

Answer:
Boc cleavage under acidic conditions risks degrading sensitive moieties (e.g., heterocycles). Solutions include:

  • Mild Acids : TFA in DCM (0°C) selectively removes Boc without attacking aminopentyl chains .
  • Scavenger Use : Adding trisopropylsilane suppresses carbocation formation, reducing alkylation side products .
  • Stepwise Deprotection : Sequential use of Boc and other protecting groups (e.g., Fmoc) in multi-functional intermediates .

Example : A patent achieved >95% purity in a carbamate deprotection using 4 M HCl/dioxane at 0°C for 2 hours .

Basic: How are solubility and stability profiles determined for this compound under varying conditions?

Answer:

  • Solubility Screening : Test in solvents (DMSO, EtOAc, H₂O) via nephelometry or HPLC. Related carbamates show low aqueous solubility but high DMSO compatibility .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Boc groups are hydrolytically stable at pH 4–8 but degrade in strong acids/bases .

Data Gap : PubChem lacks experimental solubility data, necessitating empirical determination .

Advanced: How does modifying the aminopentyl chain impact biological activity in lead optimization?

Answer:

  • Chain Length/Substitution : Elongating the chain or adding methyl branches alters lipophilicity (logP) and target binding. For example, a 5-aminopentyl chain optimizes membrane permeability in kinase inhibitors .
  • SAR Studies : Compare IC₅₀ values of analogs (e.g., tert-butyl vs. benzyl carbamates) against biological targets. A pyridine-based carbamate showed 10-fold higher activity than phenyl analogs in a kinase assay .
  • Metabolic Stability : Introduce deuterium or fluorine at the α-position to reduce CYP450-mediated oxidation .

Case Study : A spirocyclic carbamate analog exhibited improved bioavailability (F = 65%) vs. linear chains (F = 25%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.